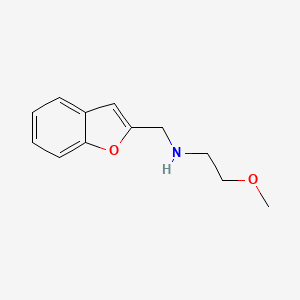

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzofuran moiety attached to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine typically involves the reaction of benzofuran derivatives with methoxyethylamine under controlled conditions. One common method involves the use of a benzofuran-2-carbaldehyde precursor, which undergoes reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Benzofuran-2-carbaldehyde: A precursor in the synthesis of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine.

2-Methoxyethylamine: Another precursor used in the synthesis.

Benzofuran-2-ylmethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran moiety provides aromatic stability, while the methoxyethylamine group offers potential for various chemical modifications and biological interactions.

Biological Activity

Introduction

The compound (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine is a heterocyclic organic molecule that features a benzofuran moiety linked to a 2-methoxyethyl amine group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C12H15NO2

- Molecular Weight: 205.25 g/mol

Structural Features

The compound's structure is characterized by:

- A benzofuran core, which contributes to its lipophilicity and ability to cross biological membranes.

- A 2-methoxyethyl amine group that may enhance solubility and facilitate interactions with biological molecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines, particularly in leukemia cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death .

The biological activity of this compound is thought to be mediated through several pathways:

- Interaction with cellular receptors or enzymes, potentially inhibiting their functions.

- Induction of apoptosis via mitochondrial pathways, as evidenced by increased caspase activity in treated cells .

- Modulation of oxidative stress levels within cells, contributing to cytotoxic effects against tumor cells.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |

| Study 2 | Showed significant cytotoxicity against K562 leukemia cells with an IC50 value of 20 µM after 48 hours of treatment. |

| Study 3 | Investigated the apoptotic effects using Annexin V-FITC assay, revealing that approximately 60% of treated K562 cells underwent apoptosis after exposure to the compound for 24 hours. |

Comparative Analysis with Similar Compounds

Compounds structurally related to this compound have also been studied for their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Benzofuran-3-yl)-N-(2-hydroxyethyl)amine | Hydroxyethyl substituent on nitrogen | Potential for increased water solubility |

| 1-(Benzothiophene)-N-(2-methoxyethyl)amine | Features a thiophene ring | Different electronic properties due to sulfur atom |

These comparisons highlight the versatility of the benzofuran structure and its derivatives in drug development.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

N-(1-benzofuran-2-ylmethyl)-2-methoxyethanamine |

InChI |

InChI=1S/C12H15NO2/c1-14-7-6-13-9-11-8-10-4-2-3-5-12(10)15-11/h2-5,8,13H,6-7,9H2,1H3 |

InChI Key |

XYLMEVHGHKCVHB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNCC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.